N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a 4-ethoxybenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in medicinal and agrochemical applications .
The compound’s molecular formula is C₁₉H₁₉N₃O₃, with a theoretical molecular weight of 337.38 g/mol.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-15-9-7-14(8-10-15)17(23)20-19-22-21-18(25-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPSRIKSOKVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 2,5-dimethylphenylhydrazide with ethyl chloroformate can yield the corresponding oxadiazole derivative.
Coupling with Benzamide: The oxadiazole derivative is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with different functional groups.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs from the evidence:
Note: Properties marked with * are extrapolated from structural analogs in and .
Key Observations:
- Substituent Effects: The target compound’s 4-ethoxybenzamide group distinguishes it from analogs like 7c and 7f (), which feature sulfanylpropanamide and thiazolylmethyl groups. Compared to 5h (), a liquid derivative synthesized via a four-component reaction, the target compound’s solid state suggests higher crystallinity due to the benzamide group’s planarity and reduced steric hindrance . Etobenzanid (), a herbicide, shares a benzamide backbone but substitutes the oxadiazole with a dichlorophenyl group, highlighting how halogenation vs. alkylation influences bioactivity .
Spectral and Analytical Data
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy :
- NMR Spectroscopy :
- The 2,5-dimethylphenyl group would produce aromatic proton signals near δ 6.8–7.2 ppm (1H-NMR) and methyl resonances at δ 2.2–2.5 ppm. This aligns with 7f (), which shares the 2,5-dimethylphenyl substituent .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a compound that belongs to the oxadiazole class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 891126-32-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole ring plays a crucial role in mediating these interactions, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:
- Antimicrobial Activity :
- Anticancer Properties :
-
Neuroprotective Effects :
- Some research suggests that oxadiazole derivatives may exert neuroprotective effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzamide and oxadiazole rings. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Dimethylphenyl | Increases binding affinity to target enzymes |
| Variations in the oxadiazole position | Altered potency against specific biological targets |
Case Studies
-
Antibacterial Activity :
A study evaluated the antibacterial effects of a series of benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an oxadiazole ring exhibited significant inhibition zones compared to controls, suggesting their potential as novel antibacterial agents . -
Anticancer Assessment :
In vitro assays conducted on human cancer cell lines revealed that certain derivatives of this compound induced apoptosis in cancer cells through caspase activation pathways. This highlights the compound's potential for development as an anticancer therapeutic .
Q & A
Q. What are the common synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide?
Methodological Answer: The compound is synthesized via cyclization reactions. A typical route involves reacting 4-ethoxybenzoyl chloride with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions. The oxadiazole ring formation is temperature-sensitive, requiring precise control (70–80°C) to avoid side reactions. Purification is achieved through recrystallization using ethanol or column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, ethoxy group at δ 1.3–1.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 365.14).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry, as demonstrated in structurally analogous oxadiazole derivatives .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are employed to evaluate its biological activity?
Methodological Answer: Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst Screening : Substituting POCl₃ with PCl₅ increases yield by 10–15% but requires strict moisture control .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of sensitive intermediates .
Data Contradiction Note:
Conflicting reports on POCl₃ vs. PCl₅ efficacy suggest solvent-dependent reactivity. Cross-validation via kinetic studies (e.g., in situ IR monitoring) is recommended .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer: SAR studies focus on:
- Substituent Effects : Electron-donating groups (e.g., ethoxy) improve antimicrobial activity, while electron-withdrawing groups (e.g., Cl) enhance anticancer potency .
- Oxadiazole Ring Modifications : Replacing oxygen with sulfur (thiadiazole) alters pharmacokinetic profiles but reduces stability .
Q. How can contradictory data in reported biological activities be resolved?
Methodological Answer: Contradictions arise from assay variability (e.g., cell line specificity, inoculum size). Mitigation strategies include:
- Standardized Protocols : Adherence to CLSI guidelines for antimicrobial testing .
- Purity Verification : Impurities >5% (e.g., unreacted starting materials) may artifactually inflate bioactivity; HPLC-MS is critical .
- Dose-Response Repetition : Triplicate experiments with statistical validation (e.g., ANOVA) .
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., oxadiazole C-2 as reactive center) .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, with validation via MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
